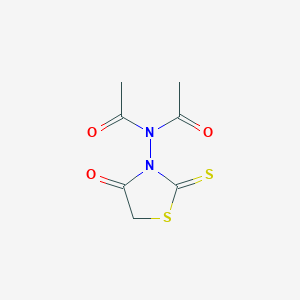

Rhodanine, N-diacetylamino-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

20904-81-8 |

|---|---|

Molecular Formula |

C7H8N2O3S2 |

Molecular Weight |

232.3 g/mol |

IUPAC Name |

N-acetyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide |

InChI |

InChI=1S/C7H8N2O3S2/c1-4(10)8(5(2)11)9-6(12)3-14-7(9)13/h3H2,1-2H3 |

InChI Key |

QASDIQBQSQLCHF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C(=O)C)N1C(=O)CSC1=S |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Rhodanine and Its N Substituted Derivatives

Established Synthetic Pathways for Rhodanine (B49660) Derivatives

The synthesis of rhodanine derivatives is a well-explored area of organic chemistry, with numerous methods developed to functionalize the rhodanine ring. These methods provide access to a diverse library of compounds with a wide range of potential applications.

Condensation Reactions

Condensation reactions are a fundamental tool for the derivatization of rhodanines, particularly at the C-5 position, which features an active methylene (B1212753) group. This reactivity is harnessed in various named reactions to introduce new carbon-carbon double bonds.

The Knoevenagel condensation is a widely employed method for the synthesis of 5-arylidene rhodanine derivatives. This reaction involves the condensation of an aldehyde or ketone with the active methylene group of the rhodanine ring, typically in the presence of a basic catalyst. scirp.org The versatility of this reaction allows for the introduction of a vast array of substituents at the 5-position of the rhodanine scaffold.

Recent research has focused on developing more environmentally friendly and efficient protocols for the Knoevenagel condensation. One such approach utilizes a deep eutectic solvent (DES) composed of choline (B1196258) chloride and urea, which acts as both the solvent and catalyst. mdpi.com This method has been shown to be effective for the condensation of rhodanine with various aldehydes, affording the desired products in moderate to good yields. mdpi.com Another green approach involves the use of a task-specific ionic liquid, 2-hydroxyethylammonium formate, under solvent-free conditions, which has been reported to significantly increase the yields compared to reactions in organic solvents. cdnsciencepub.com

Microwave-assisted Knoevenagel condensation has also emerged as a rapid and efficient method for the synthesis of 5-substituted rhodanine derivatives. For instance, the reaction of rhodanine acetic acid with various aldehyde derivatives in the presence of a catalytic amount of piperidine (B6355638) under microwave irradiation can generate the desired products in high yields within minutes. scirp.org

Table 1: Examples of Knoevenagel Condensation for the Synthesis of 5-Substituted Rhodanine Derivatives

| Aldehyde Derivative | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |

| Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde | Piperidine / CH2Cl2 | Microwave (100°C, 2-3 min) | 94 | scirp.org |

| 2-Methoxyphenol | Piperidine / CH2Cl2 | Microwave (100°C, 2-3 min) | Not specified | scirp.org |

| 3-Hydroxy-4-methoxybenzaldehyde | Proline/Glycerol (1:2) | 60°C, 1 h | 92 | nih.gov |

| 3,4-Dihydroxybenzaldehyde | Proline/Glycerol (1:2) | 60°C, 3 h | 99 | nih.gov |

| Various aromatic aldehydes | CuFe2O4 NPs / Water | 100°C, 30-40 min | High | nanobioletters.com |

Multi-Component Reactions for Rhodanine-Based Amides

Multi-component reactions (MCRs) have gained significant attention in synthetic chemistry due to their efficiency in constructing complex molecules in a single step from three or more starting materials. siriusstore.com A notable MCR for the synthesis of rhodanine-based amides involves the reaction of rhodanine-N-acetic acid, an aromatic aldehyde, and an alkyl isocyanide in the presence of aniline (B41778). siriusstore.comoatext.com This reaction proceeds in tetrahydrofuran (B95107) (THF) at ambient temperature and provides the desired amide derivatives in high yields (85-95%). siriusstore.comoatext.com

The proposed mechanism for this transformation suggests that the reaction is initiated by the Knoevenagel condensation between the aromatic aldehyde and rhodanine-N-acetic acid, catalyzed by aniline. tandfonline.com The resulting intermediate then participates in an Ugi-type reaction with the isocyanide and aniline to furnish the final rhodanine-based amide product. tandfonline.com This one-pot procedure offers several advantages, including operational simplicity, high atom economy, and the ability to generate a diverse range of products by varying the starting materials. siriusstore.comoatext.com

Table 2: Synthesis of Rhodanine-Based Amides via Multi-Component Reaction siriusstore.comoatext.comtandfonline.com

| Aromatic Aldehyde (R1) | Isocyanide (R2) | Product | Yield (%) |

| H | tert-Butyl | 5a | 90 |

| 4-NO2 | tert-Butyl | 5b | 95 |

| 4-CN | Cyclohexyl | 5c | 95 |

| 2-Cl | tert-Butyl | 5d | 90 |

| 4-Cl | tert-Butyl | 5e | 95 |

| 2-Br | tert-Butyl | 5f | 90 |

| H | Cyclohexyl | 5g | 90 |

| 2-MeO | tert-Butyl | 5h | 85 |

| 4-MeO | Cyclohexyl | 5i | 85 |

| 2-furyl | tert-Butyl | 5j | 90 |

N-Substitution Strategies

Modification at the N-3 position of the rhodanine ring is a common strategy to introduce structural diversity and modulate the biological activity of these compounds. nih.gov Various synthetic methods have been developed to introduce a wide range of substituents at this position, including carboxyalkyl and amino groups.

N-carboxyalkylated rhodanines, such as rhodanine-3-acetic acid and its homologues, are important intermediates for the synthesis of more complex derivatives. nih.govnih.gov A general and well-established procedure for the synthesis of these compounds involves a multi-step, one-pot reaction. nih.govresearchgate.net The synthesis commences with the reaction of a primary amino acid with carbon disulfide in the presence of a base, such as potassium hydroxide (B78521), to form a dithiocarbamate (B8719985) salt. nih.gov This intermediate is then reacted with chloroacetic acid to yield the corresponding N-carboxyalkylated rhodanine. nih.gov This method has been successfully applied to a range of amino acids, including aminoethanoic acid, 3-aminopropanoic acid, and 4-aminobutanoic acid, to produce the corresponding rhodanine-3-alkanoic acids. nih.gov

These N-carboxyalkylated rhodanines can be further functionalized at the C-5 position through Knoevenagel condensation with various aldehydes. nih.govnih.gov For example, a series of 5-substituted rhodanine-3-carboxyalkyl acids have been synthesized by reacting the N-carboxyalkylated rhodanine with different aromatic aldehydes in the presence of triethylamine (B128534) and molecular sieves in isopropyl alcohol. nih.govresearchgate.net

The introduction of an amino group at the N-3 position of the rhodanine ring opens up further avenues for derivatization. The synthesis of 3-aminorhodanine derivatives can be achieved through various synthetic routes. One approach involves the Knoevenagel condensation of 3-aminorhodanine with aldehydes or ketones. bingol.edu.trf1000research.com For instance, the reaction of 3-aminorhodanine with isatin (B1672199) in ethanol (B145695) at elevated temperatures can yield (Z)-3-amino-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one. bingol.edu.tr This intermediate can then be further reacted with a variety of aldehydes in the presence of an acid catalyst, such as acetic acid, to afford a series of N-substituted 5-oxindoline-rhodanine derivatives. bingol.edu.tr

Another method for preparing N-amino-substituted rhodanines involves the use of an ammonium (B1175870) hydroxide/ammonium chloride catalyst system in an alcoholic solution for the condensation of an N-substituted rhodanine with an aldehyde, which results in the formation of a 5-[(aryl)alkylidene]-3-aminorhodanine. f1000research.com

Synthesis of N-Monosubstituted Rhodanine Analogs

The synthesis of N-monosubstituted rhodanine analogs is primarily achieved through multicomponent reactions, which offer the advantages of efficiency and atom economy. A common and effective strategy involves the one-pot condensation of a primary amine, carbon disulfide, and a C2-synthon that provides the remainder of the rhodanine ring.

One prevalent method involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate intermediate in situ. This intermediate then reacts with an appropriate electrophile, such as chloroacetic acid or its derivatives, to undergo cyclization and form the N-substituted rhodanine ring. For instance, the reaction of primary amines, carbon disulfide, and chloroacetyl chloride has been reported as an efficient, uncatalyzed, solvent-free method for synthesizing 2-thioxothiazolidin-4-ones in good to excellent yields researchgate.net. Another approach utilizes methyl 2-bromoacetate as the electrophile, with the reaction proceeding effectively under both aqueous and solvent-free conditions isaacpub.org.

Variations of this three-component reaction have been developed to enhance efficiency and expand the diversity of the resulting rhodanine derivatives. One such method employs maleic anhydride (B1165640) as the third component, reacting with primary amines and carbon disulfide in water. This reaction proceeds through a sequential Michael addition and intramolecular amide bond formation derpharmachemica.com. Similarly, racemic α-chloro-β,γ-alkenoate esters can be used, leading to 5-(Z)-alkylidene rhodanines via a sequence of SN2 displacement, double bond isomerization, and 5-exo-trig cyclization scholarsresearchlibrary.com.

The synthesis of 5-unsubstituted N-substituted rhodanines, which are valuable for further derivatization, can be achieved through a base-assisted one-pot coupling and cyclization process. This involves the reaction of a primary amine, carbon disulfide, and methyl (2-chloroacetyl)carbamate acs.org. These methods provide a convergent and versatile route to a wide range of N-substituted rhodanine scaffolds.

Table 1: Selected Methods for the Synthesis of N-Monosubstituted Rhodanine Analogs

| Primary Amine | Second Reagent | Third Reagent | Solvent/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Various primary amines | Carbon disulfide | Maleic anhydride | Water | N-Substituted rhodanines | derpharmachemica.com |

| Various primary amines | Carbon disulfide | α,β,γ-Trifunctional ester allylic chloride | Not specified | 5-(Z)-Alkylidene rhodanines | scholarsresearchlibrary.com |

| Aliphatic primary amines | Carbon disulfide | Methyl 2-bromoacetate | Solvent-free or Water | 3-Substituted rhodanines | isaacpub.org |

| Various primary amines | Carbon disulfide | Chloroacetyl chloride | Solvent-free, no catalyst | 2-Thioxothiazolidin-4-ones | researchgate.net |

| Various primary amines | Carbon disulfide | Methyl (2-chloroacetyl)carbamate | Base-assisted, one-pot | 5-Unsubstituted rhodanines | acs.org |

Advanced Synthetic Protocols and Considerations

To address the growing demand for sustainable and efficient chemical processes, advanced synthetic protocols, including microwave-assisted synthesis and green chemistry approaches, have been applied to the synthesis of rhodanine derivatives.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods researchgate.net. The application of microwave technology to rhodanine synthesis has proven to be highly effective.

One-pot, microwave-assisted methods for the rapid synthesis of N-substituted rhodanines from amines have been developed. For alkyl- and benzylamines, a three-step protocol using carbon disulfide and chloroacetic acid in water under microwave irradiation affords the corresponding rhodanines in good to excellent yields with short reaction times researchgate.net. An alternative one-pot, one-step protocol has been established for N-arylrhodanines, utilizing bis(carboxymethyl)trithiocarbonate in water researchgate.net.

Microwave assistance has also been successfully applied to the Knoevenagel condensation for the synthesis of 5-arylidene rhodanines. This approach often involves the use of a catalyst, such as alum in aqueous media, and results in excellent product yields and short reaction times, making the process more economical and environmentally benign derpharmachemica.com. A practical one-pot, two-step protocol combines the "Holmberg method" for forming the rhodanine ring with a subsequent Knoevenagel condensation under microwave irradiation, allowing for the efficient generation of substituted 5-arylidene rhodanines acs.org. The synthesis of (Z)-5-(2-(1H-indol-3-yl)-2-oxoethylidene)-3-phenyl-2-thioxothiazolidin-4-one derivatives has also been achieved through a microwave-assisted condensation, highlighting the utility of this technique for creating complex rhodanine structures nih.gov.

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of rhodanine synthesis, this has led to the development of more environmentally friendly protocols.

A significant green approach is the use of water as a reaction solvent, which is non-toxic, inexpensive, and non-flammable ias.ac.in. Several syntheses of rhodanine derivatives have been successfully performed in aqueous media. For example, the Knoevenagel condensation of rhodanine with aromatic aldehydes can be carried out in water using a catalytic amount of CuFe2O4 nanoparticles, which are magnetically separable and recyclable nanobioletters.com. Another green method for the same transformation employs the hydrated ionic liquid tetrabutylammonium (B224687) hydroxide in an aqueous medium tandfonline.com. Catalyst-free aldol (B89426) reactions of N-substituted rhodanines with aromatic aldehydes have also been developed in water at room temperature ias.ac.in.

Solvent-free reaction conditions represent another key green chemistry strategy. The synthesis of 5-arylidene rhodanine derivatives has been achieved under solvent-free conditions via Knoevenagel condensation using 2-hydroxy ethylammonium (B1618946) acetate (B1210297) as a reusable catalyst isaacpub.org. Similarly, a green and rapid procedure for the synthesis of N-substituted rhodanine derivatives with an arylidene substituent at the C-5 position utilizes a choline chloride/urea deep eutectic solvent under solvent-free conditions mazums.ac.ir.

The use of one-pot reactions, as described in the previous sections, also aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and energy nih.gov.

Table 2: Green Chemistry Approaches in Rhodanine Synthesis

| Reaction Type | Green Aspect | Catalyst/Medium | Substrates | Product Type | Reference |

|---|---|---|---|---|---|

| Knoevenagel Condensation | Water as solvent | CuFe2O4 Nanoparticles | Rhodanine, Aromatic aldehydes | 5-Arylidene rhodanines | nanobioletters.com |

| Knoevenagel Condensation | Aqueous medium | Tetrabutylammonium hydroxide | Rhodanine, Aromatic aldehydes | 5-Arylidene rhodanines | tandfonline.com |

| Aldol Reaction | Water as solvent | Catalyst-free | N-substituted rhodanines, Aromatic aldehydes | 5-Arylidene rhodanines | ias.ac.in |

| Knoevenagel Condensation | Solvent-free | 2-Hydroxy ethylammonium acetate | Rhodanine, Aromatic aldehydes | 5-Arylidene rhodanines | isaacpub.org |

| Knoevenagel Condensation | Solvent-free, Deep Eutectic Solvent | Choline chloride/Urea | Rhodanine derivatives, Aromatic aldehydes | N-Substituted 5-arylidene rhodanines | mazums.ac.ir |

Strategies for Derivatization at the C-5 Position

The C-5 position of the rhodanine ring is a key site for chemical modification, and the introduction of various substituents at this position has been a major focus in the development of biologically active rhodanine derivatives.

The most common method for introducing an arylidene or cinnamylidene group at the C-5 position is the Knoevenagel condensation. This reaction involves the condensation of the active methylene group at C-5 of the rhodanine ring with an aromatic or cinnamic aldehyde, respectively. The reaction is typically catalyzed by a base, such as sodium acetate in acetic acid, or by various other catalysts as part of green chemistry protocols nanobioletters.com.

The synthesis of 5-arylidene rhodanine derivatives has been extensively studied, with numerous protocols available. These reactions are often high-yielding and can be performed under mild conditions. For example, diisopropyl ethyl ammonium acetate has been used to mediate the Knoevenagel condensation at room temperature under solvent-free conditions scholarsresearchlibrary.com.

The introduction of cinnamylidene moieties follows a similar synthetic strategy, using cinnamaldehyde (B126680) or its derivatives as the aldehyde component. A series of 5-cinnamylidene derivatives of rhodanine have been synthesized and evaluated for their biological activities nih.gov. These derivatives, including those with methoxy (B1213986) substituents on the aromatic ring, are accessible through Knoevenagel condensation nih.gov. The antibacterial properties of rhodanine-3-carboxyalkyl acids with benzylidene and cinnamylidene substituents have also been investigated, indicating the importance of this class of derivatives nih.gov.

The efficiency of the Knoevenagel condensation for the synthesis of 5-arylidene rhodanine derivatives can be influenced by the electronic properties of the substituents on the aromatic aldehyde. In general, aromatic aldehydes bearing electron-withdrawing groups tend to react faster than those with electron-donating groups.

Research has shown that in the synthesis of a novel series of rhodanine-based amides, aromatic aldehydes substituted with electron-withdrawing groups accelerated the reaction rate of the multicomponent reaction, although the nature of the substituents did not significantly affect the final product yields oatext.com. In another study on the microwave-assisted synthesis of 5-benzylidene and 5-cinnamylidene rhodanine derivatives, the highest yield was achieved with 4-methylbenzaldehyde, which was attributed to the electron-donating effect of the methyl group and its lower water solubility youtube.com. This suggests that while electronic effects play a role, other factors such as solubility and reaction conditions can also significantly impact the outcome of the synthesis. Further studies have also indicated that the steric and electronic properties of the C-5 substituent are crucial for the biological activity of the resulting compounds rsc.org.

Structural Characterization and Spectroscopic Analysis of Rhodanine and Its N Substituted Derivatives

Vibrational Spectroscopy Techniques

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by analyzing the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which causes its molecular bonds to vibrate. The resulting spectrum provides a unique fingerprint of the molecule, revealing the presence of specific functional groups.

For Rhodanine (B49660), N-diacetylamino- (CAS Registry Number: 20904-81-8), the infrared spectrum presents a complex pattern of absorption bands that correspond to the various functional groups within its structure. scirp.org The key vibrational frequencies observed in the condensed phase spectrum of Rhodanine, N-diacetylamino- are indicative of its core rhodanine ring and the N-diacetylamino substituent. scirp.org

The spectrum, sourced from the Coblentz Society's evaluated infrared reference spectra collection, displays characteristic peaks for the carbonyl groups (C=O), the carbon-sulfur bonds (C-S and C=S), and the carbon-nitrogen bonds (C-N), as well as the vibrations associated with the acetyl methyl groups. scirp.org A detailed analysis of the wavenumbers allows for the precise assignment of these functional groups, confirming the N-diacetylamino-rhodanine structure.

FT-IR Spectral Data for Rhodanine, N-diacetylamino-

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed structure of a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the different types of protons (hydrogen atoms) in a molecule and their immediate chemical environment.

As of the latest available data, specific ¹H NMR spectral data for Rhodanine, N-diacetylamino- has not been reported in the reviewed scientific literature.

¹H NMR Data for Rhodanine, N-diacetylamino-

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule, providing a map of the carbon skeleton.

Detailed experimental ¹³C NMR data for Rhodanine, N-diacetylamino- is not present in the currently accessible scientific databases and literature.

¹³C NMR Data for Rhodanine, N-diacetylamino-

| Chemical Shift (δ, ppm) | Assignment |

|---|

Deuterium (B1214612) Exchange Studies in NMR Analysis

Deuterium exchange studies, typically monitored by NMR, involve replacing labile protons (such as those on -OH, -NH, or -SH groups) with deuterium. This technique is useful for confirming the presence of such protons and for studying solvent accessibility and hydrogen bonding.

There are no specific deuterium exchange studies reported for Rhodanine, N-diacetylamino- in the available scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower to higher energy orbitals and provides information about the electronic structure and conjugation within the molecule.

Specific UV-Vis absorption data for the compound Rhodanine, N-diacetylamino- is not available in the public domain based on the conducted literature search.

UV-Vis Spectral Data for Rhodanine, N-diacetylamino-

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |

|---|

Analysis of Electronic Transitions and Conjugation Patterns

The electronic transitions in N-substituted rhodanine derivatives are typically investigated using UV-Vis spectroscopy. The absorption bands observed in the UV-Vis spectra correspond to various electronic transitions within the molecule, which are influenced by the nature of the substituents and the extent of electronic conjugation.

In a study of 3,5-disubstituted rhodanines, electronic absorption spectra were recorded in dioxane solutions. For a series of 3-substituted 5-(5-(4-nitrophenyl)-2-thenylidene)rhodanines, the spectra revealed multiple absorption maxima. An absorption band around 325 nm was attributed to the 5-(4-nitrophenyl)-2-thiophenecarbaldehyde residue. A prominent band in the visible region, around 435 nm, was assigned to the electron oscillations within the entire conjugated system of the molecule. This suggests a significant delocalization of π-electrons across the rhodanine core and its substituents. chempap.org

The conjugation in these systems can occur through either the thione group (C=S) or the carbonyl group (C=O) of the rhodanine ring. The position and intensity of these absorption bands are sensitive to the electronic properties of the substituents on the nitrogen atom (N-3 position) and the exocyclic carbon (C-5 position).

In another investigation, the UV-Vis spectra of (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one (R1) and 5-(4-diethylamino-benzylidene)-2-thioxo-thiazolidin-4-one (R2) were studied. The complexation of these compounds with heavy metal ions was observed to cause changes in their UV-Vis spectra, indicating an interaction between the metal ions and the electronic system of the rhodanine derivatives. mdpi.com This highlights the role of the rhodanine moiety in optical applications. mdpi.com

A study on N/C5-monosubstituted rhodanine derivatives in THF and THF/H2O revealed that their spectral behaviors are similar, with interactions with certain anions leading to a color change from colorless to red. acs.org This chromogenic response is due to the alteration of the electronic structure of the rhodanine derivative upon anion binding.

The following table summarizes the UV-Vis spectral data for a selection of N-substituted rhodanine derivatives.

| Compound | Solvent | λmax (nm) | log ε | Reference |

| 3-Phenyl-5-(5-(4-nitrophenyl)-2-thenylidene)rhodanine | Dioxane | 249, 329, 438 | 4.06, 4.23, 4.70 | chempap.org |

| 3-(4-Bromophenyl)-5-(5-(4-nitrophenyl)-2-thenylidene)rhodanine | Dioxane | 250, 324, 460 (inflexion) | 4.15, 4.21, 4.63 | chempap.org |

| 3-(4-Tolyl)-5-(5-(4-nitrophenyl)-2-thenylidene)rhodanine | Dioxane | 249, 328, 430 | 4.05, 4.20, 4.61 | chempap.org |

| 5-OxI-Rh | THF/H2O | 253, 386 | - | rsc.org |

UV-Vis Titration for Ligand-Protein Binding Investigations

UV-Vis titration is a powerful technique to study the binding interactions between a ligand, such as a rhodanine derivative, and a protein. By monitoring the changes in the UV-Vis spectrum of the ligand upon incremental addition of the protein, one can determine the binding affinity and stoichiometry of the interaction.

While specific examples of UV-Vis titration for "Rhodanine, N-diacetylamino-" binding to a protein were not found, the principle can be illustrated by the study of N-substituted rhodanine derivatives as enzyme inhibitors. For instance, in the investigation of rhodanine derivatives as inhibitors of carbonic anhydrase, UV-Vis spectroscopy can be employed to monitor the binding event. Changes in the absorption spectrum of the rhodanine derivative upon addition of the enzyme would indicate an interaction. The data from such titrations can be used to construct binding isotherms and calculate the dissociation constant (Kd), which is a measure of the binding affinity.

In a broader context, the interaction of N/C5-monosubstituted rhodanines with various anions has been studied using UV-Vis titrations. acs.org These studies demonstrate how the absorbance of the rhodanine derivative changes with increasing concentrations of the interacting species, allowing for the determination of binding constants. For example, the binding constant for the interaction of 5-OxI-Rh with acetate (B1210297) ions was calculated to be 6.51 × 10³ M⁻¹. rsc.org This same principle is applied to investigate ligand-protein interactions.

Mass Spectrometry for Molecular Structure Validation

Mass spectrometry is an essential analytical technique for confirming the molecular weight and elucidating the structure of newly synthesized compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule.

The characterization of various N-substituted rhodanine derivatives frequently employs mass spectrometry. For example, in the synthesis of (S)-2-((Z)-5-(4-((E)-3-(naphthalen-2-yl)-3-oxoprop-1-en-1-yl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid, the mass spectrum displayed a [M + Na]⁺ signal at m/z 572.0979, which corresponds to the calculated mass of 572.0961 for C₃₂H₂₃NNaO₄S₂⁺. tandfonline.com

Similarly, for (E)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)-acetamide, the HRMS (ESI-QTOF) analysis showed a [M + Na]⁺ peak at m/z 456.0144, consistent with the calculated mass of 456.0122 for C₁₈H₁₅N₃NaO₄S₃. mdpi.com These examples demonstrate the utility of mass spectrometry in confirming the successful synthesis of the target rhodanine derivatives.

The following table presents mass spectrometry data for several N-substituted rhodanine derivatives.

| Compound | Ionization Method | Calculated m/z | Found m/z | Reference |

| (S)-2-((Z)-5-(4-((E)-3-(naphthalen-2-yl)-3-oxoprop-1-en-1-yl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid | ESI-HRMS [M+Na]⁺ | 572.0961 | 572.0979 | tandfonline.com |

| (R)-3-methyl-2-((Z)-5-(4-((E)-3-(naphthalen-2-yl)-3-oxoprop-1-en-1-yl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid | ESI-HRMS [M+Na]⁺ | 524.0961 | 524.0966 | tandfonline.com |

| (E)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)-acetamide | HRMS (ESI-QTOF) [M+Na]⁺ | 456.0122 | 456.0144 | mdpi.com |

| (E)-2-(5-(4-Cyanobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide | HRMS (ESI-QTOF) [M+Na]⁺ | 481.0075 | 481.0072 | mdpi.com |

| 3-(2-((4-Sulfamoylphenyl)amino)-2-oxoethyl)-2-thioxothiazolidin-4-one | HRMS (ESI-QTOF) [M+H]⁺ | 345.9990 | 345.9997 | mdpi.com |

Elemental Analysis for Compositional Determination

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical formula of a newly synthesized substance and serves as a key component of its structural characterization.

The synthesis and characterization of novel N-substituted rhodanine derivatives routinely include elemental analysis to confirm their composition. mazums.ac.ir For instance, in the development of new rhodanine derivatives as potential antibacterial agents, elemental analysis was used alongside spectroscopic methods to confirm the structures of the synthesized compounds. scirp.org Similarly, in the synthesis of N-rhodanine glycoside derivatives, elemental analysis was employed to verify the structures of the final products. acs.org

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural proof.

The crystal structures of several N-substituted rhodanine derivatives have been determined, providing valuable insights into their molecular geometry and packing in the solid state. For example, the crystal structure of (Z)-2-(5-((3-(4-bromophenyl)isoxazole-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-cyclopentylacetamide was determined by single-crystal X-ray diffraction, confirming its molecular structure. researchgate.net

In another study, the crystal structures of rhodanine-3-carboxyalkyl acid derivatives were determined to understand the relationship between their structure and antibacterial activity. mdpi.com These studies revealed the importance of specific intermolecular interactions, such as N···S interactions between the nitrogen atom of a pyridine (B92270) moiety and the sulfur atom of the rhodanine ring, in influencing the biological activity. mdpi.com

The structure of a carbamate (B1207046) intermediate in the synthesis of N-substituted rhodanines was also confirmed by X-ray crystallographic analysis, providing definitive proof of its molecular framework. mdpi.com These crystallographic studies are fundamental for understanding the structure-activity relationships of rhodanine derivatives.

Computational and Theoretical Investigations of Rhodanine and Its N Substituted Analogs

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure and properties of molecules. umn.edu For N-substituted rhodanine (B49660) analogs, DFT calculations provide valuable insights into their reactivity, stability, and spectroscopic behavior. mdpi.comnih.gov

Calculation of Quantum Chemical Descriptors (e.g., HOMO-LUMO Energies, Dipole Moments)

Quantum chemical descriptors, derived from DFT calculations, are crucial for understanding the electronic nature of rhodanine derivatives. researchgate.netrasayanjournal.co.in The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting the electron-donating and accepting abilities of a molecule, respectively. blogspot.comkoreascience.kr The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. nih.gov

Studies on various N-substituted rhodanines have shown that the nature of the substituent at the nitrogen atom significantly influences the HOMO and LUMO energy levels. ekb.eg For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the energy gap. In the case of N-diacetylaminorhodanine, the diacetylamino group, being electronically complex, is expected to have a distinct impact on these frontier orbitals. While specific data for N-diacetylaminorhodanine is not abundant, trends from other N-substituted analogs suggest that such a substitution would influence the electron density distribution across the rhodanine core.

| N-Substituent on Rhodanine | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| -H (Unsubstituted) | -6.5 to -6.0 | -2.0 to -1.5 | 4.5 to 4.0 | ~2.0 |

| -Alkyl | -6.4 to -5.9 | -1.9 to -1.4 | 4.5 to 4.0 | ~2.5 - 3.5 |

| -Aryl | -6.2 to -5.7 | -2.2 to -1.7 | 4.0 to 3.5 | ~3.0 - 5.0 |

| -Acyl (e.g., Acetyl) | -6.8 to -6.3 | -2.5 to -2.0 | 4.3 to 3.8 | ~4.0 - 6.0 |

Note: The values in this table are generalized from literature on various N-substituted rhodanine analogs and are intended to show trends. Actual values for specific molecules may vary.

Correlation with Experimental Electrochemical Behavior

DFT calculations have proven to be a reliable tool for predicting and rationalizing the electrochemical properties of organic molecules. mdpi.com A good linear correlation is often observed between DFT-calculated HOMO-LUMO energies and experimental redox potentials. mdpi.com The HOMO energy, representing the ability to donate an electron, can be correlated with the oxidation potential, while the LUMO energy, indicating the ability to accept an electron, can be related to the reduction potential.

For rhodanine derivatives, electrochemical studies have been conducted to understand their redox behavior. mdpi.com The substitution pattern on the rhodanine ring significantly affects the oxidation and reduction potentials. mdpi.com Computational studies have shown that substituents that increase the HOMO energy level tend to lower the oxidation potential, making the molecule easier to oxidize. rsc.org Conversely, substituents that lower the LUMO energy level facilitate reduction.

Correlation with Experimental Spectroscopic Data (e.g., UV-Vis Spectra)

Time-dependent DFT (TD-DFT) is a widely used method to calculate the electronic absorption spectra of molecules, which can then be compared with experimental UV-Vis spectra. ekb.egekb.eg This correlation helps in assigning the observed electronic transitions, which are typically of the π-π* or n-π* nature. ekb.eg

For rhodanine derivatives, the position and intensity of absorption bands in the UV-Vis spectrum are sensitive to the substituents on the rhodanine ring. acs.org TD-DFT calculations have successfully predicted the absorption maxima (λmax) and have helped to understand the nature of the electronic transitions, often identifying them as intramolecular charge transfer (ICT) transitions. acs.org The HOMO-LUMO energy gap calculated by DFT often shows a good inverse correlation with the wavelength of the longest absorption band in the UV-Vis spectrum. mdpi.com

Analysis of Solvent Effects on Electronic Properties

The surrounding solvent medium can significantly influence the electronic properties of a molecule. researchgate.net Computational methods, such as the Polarizable Continuum Model (PCM), can be employed within DFT calculations to simulate the effect of a solvent. ekb.egekb.eg These studies have shown that the polarity of the solvent can alter the HOMO-LUMO energy gap and the dipole moment of rhodanine derivatives. mdpi.com

In polar solvents, push-pull rhodanine systems often exhibit a bathochromic shift (a shift to longer wavelengths) in their absorption spectra, which can be rationalized by the stabilization of the more polar excited state relative to the ground state. acs.orgresearchgate.net Understanding these solvent effects is crucial for applications where these molecules are used in solution, such as in biological assays or as dyes.

Molecular Docking and Modeling Approaches

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is a key tool in drug discovery for predicting the binding mode and affinity of a small molecule (ligand) to a protein's binding site. plos.orgnih.gov

Ligand-Protein Interaction Analysis and Binding Site Prediction

Molecular docking studies on rhodanine derivatives have been instrumental in identifying their potential biological targets and elucidating their mechanism of action at a molecular level. ijpbs.commdpi.com These studies involve docking the rhodanine ligand into the active site of a target protein and analyzing the resulting interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com

For N-substituted rhodanines, the substituent at the nitrogen atom can play a crucial role in the binding affinity and selectivity. The diacetylamino group in "Rhodanine, N-diacetylamino-" could potentially form specific hydrogen bonds or other interactions with amino acid residues in a protein's active site, thereby influencing its inhibitory activity. Docking simulations can help to visualize these interactions and provide a rationale for the observed biological activity. wu.ac.thnih.gov

| N-Substituent on Rhodanine | Potential Protein Targets | Key Predicted Interactions | Binding Energy Range (kcal/mol) |

|---|---|---|---|

| Generic N-Aryl | Kinases, Phosphatases | Hydrogen bonds with backbone/side chains, π-π stacking | -7.0 to -10.0 |

| Generic N-Alkyl-Amine | Various enzymes | Salt bridges with acidic residues, hydrogen bonds | -6.5 to -9.5 |

| Generic N-Acyl | Proteases, various enzymes | Hydrogen bonds involving the carbonyl oxygen | -6.0 to -9.0 |

Note: This table provides a generalized overview based on docking studies of various N-substituted rhodanine analogs against different protein targets. The specific interactions and binding energies are highly dependent on both the ligand and the protein.

Identification of Key Residue Interactions (e.g., Penicillin-Binding Protein, Tubulin)

Molecular docking simulations are crucial for identifying the specific amino acid residues within a biological target that interact with a ligand. For N-substituted rhodanine analogs, these studies have elucidated key interactions with several important protein targets, including tubulin and penicillin-binding proteins (PBPs).

Tubulin: Tubulin is a critical target for anticancer agents, as its disruption interferes with microtubule dynamics and arrests cell division. Several N-substituted rhodanine derivatives have been identified as tubulin inhibitors. nih.gov Computational docking studies have shown that these compounds can bind to the colchicine (B1669291) binding site of tubulin. ekb.eg For instance, a study on (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivatives revealed a strong interaction between a potent analog (Compound I20) and the Arg β369 residue of tubulin. nih.govresearchgate.net This interaction is significant as this residue is also a binding site for the well-known anticancer drug, Taxol. nih.govresearchgate.net The binding is often stabilized by hydrophobic interactions between the rhodanine derivative's phenyl rings and hydrophobic residues within the binding pocket. ekb.eg

Penicillin-Binding Proteins (PBPs): PBPs are essential bacterial enzymes involved in the final steps of peptidoglycan synthesis, a key component of the bacterial cell wall. They are the primary target for β-lactam antibiotics. mdpi.com Studies on arylalkylidene rhodanine derivatives have shown they can inhibit PBPs. mdpi.com While detailed residue interactions for N-diacetylamino-rhodanine are not specified, research on other derivatives suggests that the rhodanine core plays a crucial role in binding to the active site of these enzymes, potentially interacting with key serine residues, analogous to how β-lactams function. mdpi.com

Prediction of Molecular Affinity and Binding Modes

Molecular docking not only identifies interacting residues but also predicts the binding affinity and preferred orientation (binding mode) of a ligand within the target's active site. This affinity is often expressed as a docking score or estimated binding energy, where a lower energy value typically indicates a more stable protein-ligand complex.

Docking studies on various N-substituted rhodanine analogs have predicted their binding affinities against a range of therapeutic targets. For example, certain benzimidazole-rhodanine conjugates have been shown to be potent inhibitors of Topoisomerase II, with docking studies indicating they act as catalytic inhibitors by blocking the ATP-binding site of the enzyme. researchgate.net In other studies, rhodanine-piperazine hybrids showed favorable binding to cancer-related kinases like HER2, VEGFR, and EGFR. researchgate.netresearchgate.net The stability of these predicted binding modes is often further validated using molecular dynamics simulations, which confirm the persistence of key interactions over time. researchgate.netrsc.org

The table below presents examples of predicted binding affinities for different N-substituted rhodanine derivatives against various protein targets, as reported in the literature.

| Derivative Class | Protein Target | Predicted Binding Affinity (Docking Score / Energy) | Reference |

| Benzene-containing Rhodanines | Glucose-6-Phosphate Dehydrogenase (G6PD) | -5.234 kcal/mol | researchgate.net |

| Benzene-containing Rhodanines | 6-Phosphogluconate Dehydrogenase (6PGD) | -5.071 kcal/mol | researchgate.net |

| N-substituted Rhodanines | Acetylcholinesterase (AChE) | -9.121 kcal/mol | nih.gov |

| 5-Benzylidene Rhodanines | Progesterone Receptor | 98.62 (LibDock Score) | innovareacademics.in |

| N-substituted Rhodanines | Carbonic Anhydrase I (hCA I) | -5.969 kcal/mol | nih.gov |

| N-substituted Rhodanines | Carbonic Anhydrase II (hCA II) | -5.981 kcal/mol | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Analyses

QSAR and SPR are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. These models use molecular descriptors to quantify structural features and correlate them with observed activities, thereby enabling the prediction of the activity of new, unsynthesized compounds.

Correlation of Molecular Descriptors with Biological Activity Profiles

In the context of N-substituted rhodanine analogs, QSAR studies have successfully identified key molecular descriptors that correlate with their cytotoxic and antioxidant activities. nih.govresearchgate.net These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.

A 2D-QSAR study on N-substituted rhodanine derivatives as cytotoxic agents identified several descriptors that influence their activity against HER2-positive breast cancer. researchgate.net Similarly, a QSAR analysis on the antioxidant activity of N-substituted-2-sulfanylidene-1,3-thiazolidin-4-ones found that the presence of atoms with high polarizability (like chlorine and sulfur) at specific topological distances, along with a substituted benzene (B151609) ring and a long saturated aliphatic chain on the N-substituent, enhanced antioxidant activity. nih.gov

The table below summarizes some important molecular descriptors and their general influence on the biological activity of rhodanine derivatives based on QSAR studies.

| Molecular Descriptor | Influence on Activity | Reference |

| GETAWAY descriptor R7p+ | Enhanced antioxidant activity is related to pairs of atoms with higher polarizability at a topological distance of 7. | nih.gov |

| Narumi harmonic topological index (HNar) | Positively correlated with enhanced antioxidant activity, suggesting the importance of a substituted benzene ring. | nih.gov |

| Absolute Electronegativity | Significantly influences inhibitory activity in cancer cells. | researchgate.net |

| Water Solubility | Significantly influences inhibitory activity in cancer cells. | researchgate.net |

| Quantum-Chemical Descriptors | Parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) correlate with reactivity and biological action. | researchgate.netmdpi.com |

Rational Design Strategies for Rhodanine-Based Ligands

The insights gained from docking and QSAR studies are fundamental to the rational design of new rhodanine-based ligands with improved potency and selectivity. By understanding which structural features are favorable or unfavorable for activity, medicinal chemists can strategically modify the rhodanine scaffold.

For example, QSAR models might reveal that bulky substituents at a particular position increase activity, guiding chemists to synthesize analogs with larger chemical groups at that site. researchgate.net Docking studies can highlight unoccupied pockets in the binding site of a target protein, suggesting where to add substituents to create new, favorable interactions. Structure-activity relationship studies have shown that modifications at the N-3 position of the rhodanine ring can significantly impact biological activity. mdpi.com For instance, introducing small groups like -CH2COOH at the N-3 position can lead to good antiproliferative activity. mdpi.com Furthermore, the nature of the substituent at the 5-position is also critical, with various aryl groups being explored to optimize interactions with specific targets. mdpi.com

Computational Evaluation of Drug-Likeness and Permeability Characteristics

Before undertaking costly synthesis and biological testing, computational methods are used to evaluate the "drug-likeness" and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of candidate molecules. These predictions help to filter out compounds with poor pharmacokinetic profiles early in the drug discovery process.

For N-substituted rhodanine analogs, these in silico evaluations are standard practice. A key assessment is the "Lipinski's Rule of Five," which predicts poor oral absorption or permeation based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. innovareacademics.in Many studies have shown that newly synthesized rhodanine derivatives comply with Lipinski's rule. innovareacademics.inijpbs.com

Beyond Lipinski's rule, more detailed ADMET predictions are often performed. For various rhodanine derivatives, computational models have predicted properties like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and aqueous solubility. rsc.orgijpbs.com For example, one study on novel N-substituted benzimidazole (B57391) derivatives reported predictions of high human intestinal absorption and low BBB permeation, the latter being desirable to avoid potential neurotoxicity. rsc.org

The following table provides a sample of predicted drug-likeness and ADMET properties for a class of rhodanine derivatives from a computational study.

| Compound Class | Molecular Weight (< 500 Da) | LogP | Human Intestinal Absorption | Blood-Brain Barrier Penetration | Reference |

| N-substituted Rhodanine Derivatives (2a-2h) | Compliant | 0.49 - 2.17 | Good | Good | ijpbs.com |

| 5-benzylidene Rhodanine Derivatives (3a-3j) | Compliant | Compliant | Good | Good | innovareacademics.in |

| N-substituted benzimidazole-carboxamides (5o) | Compliant | Compliant | High | Low | rsc.org |

Mechanistic Studies of Biological Activities of Rhodanine and Its N Substituted Derivatives

Enzyme Inhibition Mechanisms

The rhodanine (B49660) scaffold has proven to be a potent inhibitor of several key enzymes implicated in a range of diseases. The mechanism of inhibition often involves specific interactions with the enzyme's active site, leading to the disruption of its catalytic function.

Inhibition of Bacterial Enzymes (e.g., MurB, Penicillin-Binding Protein)

Rhodanine derivatives have demonstrated notable antibacterial activity by targeting essential bacterial enzymes involved in cell wall biosynthesis.

MurB Inhibition : The enzyme MurB, an NADPH-dependent enolpyruvyl reductase, is a crucial component in the biosynthesis of peptidoglycan, a vital structure of the bacterial cell wall. Some rhodanine derivatives are believed to act as inhibitors of MurB. nih.gov Docking studies performed on various rhodanine analogs against E. coli enzymes have suggested that the inhibition of MurB contributes to their antibacterial effects. nih.gov The activity of these inhibitors can be modulated by the types of substituents on the rhodanine core; for instance, the presence of an electron-withdrawing group at the meta position of a terminal phenyl ring was found to enhance activity. nih.gov

Penicillin-Binding Protein (PBP) Inhibition : PBPs are a group of enzymes essential for the final steps of peptidoglycan synthesis. Rhodanine derivatives have been identified as unique, non-transitional state analogs that inhibit PBPs. nih.gov Molecular modeling suggests that these compounds have the potential to bind irreversibly to key residues, such as Ser62, within the active site of PBP. scirp.orgresearchgate.net Studies on arylalkylidene rhodanines have shown they can inhibit cell wall synthesis in S. aureus and interfere with the function of several PBPs, including PBP 2x from Streptococcus pneumoniae and the low-affinity PBP 2a of methicillin-resistant S. aureus (MRSA). psu.edu

| Bacterial Enzyme Target | Rhodanine Derivative Class | Proposed Mechanism of Action |

| MurB | General Rhodanine Analogs | Inhibition of enolpyruvyl reductase activity, disrupting peptidoglycan synthesis. nih.govnih.gov |

| Penicillin-Binding Protein (PBP) | Arylalkylidene Rhodanines | Irreversible binding to active site serine residues, inhibiting peptidoglycan cross-linking. scirp.orgresearchgate.netpsu.edu |

Inhibition of Viral Enzymes (e.g., HIV-1 Integrase)

The emergence of drug-resistant viral strains necessitates the discovery of novel antiviral agents. Rhodanine derivatives have been investigated as inhibitors of viral enzymes, particularly HIV-1 integrase (IN).

HIV-1 IN is a key enzyme that catalyzes the insertion of the viral DNA into the host genome, a critical step in the HIV replication cycle involving 3'-processing and strand transfer. mdpi.com It has been discovered that compounds containing both a rhodanine moiety and a salicylic (B10762653) acid substitution exhibit significant inhibition of HIV-1 IN. mdpi.com The most potent of these compounds inhibited both the 3'-processing and strand transfer functions of the enzyme, with IC50 values of 15 µM and 11 µM, respectively. mdpi.com Structure-activity relationship (SAR) studies have revealed that modifications to the aryl and alkylidene substructures of the rhodanine scaffold influence the inhibitory potency. mdpi.com For example, a hydroxyl group substitution on the aryl ring was found to improve the selectivity towards strand transfer inhibition, possibly by forming stabilizing hydrogen bonds within the enzyme's active site. mdpi.com

| Derivative Class | 3'-Processing IC50 (µM) | Strand Transfer IC50 (µM) | Key Structural Features |

| Rhodanine-Salicylic Acid Hybrids | 15 | 11 | Combination of rhodanine core and salicylic acid group. mdpi.com |

| Methoxy-substituted Derivatives | 33 | 33 | Methoxy (B1213986) substitution on the aryl ring. mdpi.com |

Inhibition of Phosphatases (e.g., PRL-3, LAR)

Protein phosphatases are critical regulators of cellular signaling pathways, and their dysregulation is often linked to diseases like cancer. Rhodanine derivatives have been identified as inhibitors of several phosphatases, including Protein Tyrosine Phosphatases (PTPs).

Phosphatase of Regenerating Liver-3 (PRL-3) : PRL-3 is a phosphatase that is overexpressed in various metastatic cancers and plays a role in tumor progression and invasion. nih.govnih.gov Synthetic rhodanine derivatives have been shown to be specific and potent inhibitors of PRL-3. For instance, the rhodanine benzylidene derivative known as CG-707 and the naphthylidene derivative BR-1 inhibited PRL-3 with IC50 values of 0.8 µM and 1.1 µM, respectively. nih.gov These compounds were shown to be selective for PRL-3 over other phosphatases and effectively blocked the migration and invasion of cancer cells overexpressing PRL-3. nih.gov The inhibitory potency is influenced by the nature of the C5-substituent; a benzylidene moiety generally confers higher potency than a naphthylidene substitution. nih.gov

Leukocyte Antigen-Related (LAR) Phosphatase : Rhodanine derivatives have also been reported to possess inhibitory activity against other phosphatases, including LAR, which is involved in various cell signaling processes. google.comgoogle.com

| Compound | Structure Type | PRL-3 IC50 (µM) | Reference |

| CG-707 (Compound 47) | 5-Benzylidene Rhodanine Derivative | 0.9 | nih.gov |

| BR-1 (Compound 48) | 5-Naphthylidene Rhodanine Derivative | 1.7 | nih.gov |

| 5-Cinnamilidenerhodanine (Compound 49) | 5-Cinnamilidenerhodanine Derivative | 0.8 | nih.gov |

Inhibition of Aldose Reductase

Aldose reductase is the key enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions in diabetes, the accumulation of sorbitol leads to osmotic stress and contributes to diabetic complications. nanobioletters.commdpi.com

Rhodanine-3-acetic acid, known as Epalrestat, is a marketed drug that functions as an aldose reductase inhibitor for the treatment of diabetic neuropathy. nih.govbohrium.com The rhodanine scaffold is a critical component for this inhibitory activity. Further research has led to the development of other potent rhodanine-based aldose reductase inhibitors. For example, a series of pyrazole-rhodanine hybrid molecules were synthesized and evaluated. rsc.org Within this series, compounds featuring specific substitutions demonstrated excellent and selective inhibitory activity against aldose reductase, with some compounds showing IC50 values (e.g., 1.22 µM) superior to the standard drug, sorbinil (B39211) (IC50 = 3.10 µM). rsc.org Amides derived from rhodanine-3-acetic acid have also been identified as inhibitors of aldose reductase. researchgate.net

| Derivative Class | Example Compound | Aldose Reductase IC50 (µM) | Reference |

| Rhodanine-3-acetic acid | Epalrestat | Marketed Drug | nih.govbohrium.com |

| Pyrazole-Rhodanine Hybrids | Compound 9c | 1.22 ± 0.67 | rsc.org |

| Standard Drug | Sorbinil | 3.10 ± 0.20 | rsc.org |

Cellular and Subcellular Modulatory Mechanisms

Beyond direct enzyme inhibition, N-substituted rhodanine derivatives can exert their biological effects by modulating complex cellular machinery, such as the cytoskeleton.

Modulation of Microtubule Dynamics and Protofilament Assembly

Microtubules are dynamic polymers of tubulin that are essential for cell division, motility, and intracellular transport. Their dynamics are a key target for anticancer agents. tandfonline.com Rhodanine derivatives have been developed as small molecules that can modulate microtubule dynamics.

A series of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivatives have been synthesized and studied for their effects on microtubules. tandfonline.comnih.gov One particular compound, (Z)-2-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide (referred to as I20 or compound 44), was identified as a potent antiproliferative agent. nih.govnih.gov Mechanistic studies revealed that this compound does not function like typical microtubule-stabilizing or -destabilizing agents. Instead, it was found to promote the assembly of tubulin protofilaments. nih.govnih.gov This action leads to a disruption of normal microtubule dynamics, resulting in a reduction of microtubule density and the formation of disordered networks within the cell. nih.govencyclopedia.pub This disruption ultimately inhibits cancer cell proliferation and migration. nih.gov

| Compound | Derivative Class | Mechanism | Cellular Effect |

| I20 / Compound 44 | (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide | Promotes protofilament assembly. nih.govnih.gov | Reduction in microtubule density, disordered networks, and inhibition of cell proliferation. nih.govencyclopedia.pub |

Induction of Apoptosis and Cellular Oxidative Stress in Cancer Cells

Rhodanine derivatives have been identified as potent agents for inducing apoptosis in cancer cells, a process often mediated by cellular oxidative stress. researchgate.netencyclopedia.pubnih.gov These compounds can trigger programmed cell death through various mechanisms, including the modulation of the Bcl-2 family of proteins. encyclopedia.pubnih.govmdpi.com Cancer cells inherently exhibit a state of increased oxidative stress compared to normal cells, a vulnerability that can be exploited. nih.govnih.gov By elevating the levels of reactive oxygen species (ROS) beyond a critical threshold, certain rhodanine derivatives can disrupt the delicate redox balance within cancer cells, leading to apoptosis. nih.govmdpi.commdpi.com

The process of ROS-induced apoptosis can be initiated through damage to the mitochondrial membrane, which in turn leads to the release of cytochrome c into the cytoplasm. mdpi.com This event triggers a cascade of caspase activation, ultimately resulting in cell death. mdpi.com Some small molecules have been shown to selectively promote ROS and apoptosis in cancer cells relative to their normal counterparts. nih.gov This selectivity may stem from the cancer cells' heightened dependence on ROS stress-response pathways for their survival and proliferation. nih.gov

Furthermore, the induction of apoptosis by rhodanine derivatives can also occur through the inhibition of key enzymes and signaling pathways crucial for cancer cell survival. For instance, some derivatives have been found to inhibit protein phosphatases like PRL-3, which are implicated in cancer progression. encyclopedia.pubmdpi.comgoogle.com The ability of these compounds to cause S-phase arrest and affect DNA replication in cancer cells further contributes to their apoptotic-inducing capabilities. encyclopedia.pubnih.gov

Disruption of Bacterial Cell Wall Integrity

The antibacterial activity of certain rhodanine derivatives is attributed to their ability to disrupt the integrity of the bacterial cell wall. scirp.orgscirp.org This mechanism renders the bacteria susceptible to osmotic lysis and subsequent death. lumenlearning.com Transmission electron microscopy studies have provided visual evidence of this disruptive action, showing severe damage to the cell envelope of bacteria treated with rhodanine compounds. scirp.orgscirp.org Observations include cracked and ruptured cell walls, as well as the separation of the cell membrane from the cell wall. scirp.org

A key target for these rhodanine derivatives is the penicillin-binding proteins (PBP), enzymes that are essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. scirp.orgscirp.org Molecular modeling suggests that rhodanine derivatives can irreversibly bind to the active site of PBPs, such as the Ser62 residue, leading to the inhibition of cell wall synthesis. scirp.orgscirp.org This inhibition is a bactericidal mechanism of action. lumenlearning.com

Additionally, some rhodanine derivatives have been shown to inhibit other enzymes involved in peptidoglycan biosynthesis, such as MurB, an NADPH-dependent enolpyruvyl reductase. d-nb.info The inhibition of such fundamental processes in bacterial cell wall formation underscores the potential of rhodanine derivatives as effective antibacterial agents against both Gram-positive and Gram-negative bacteria. scirp.orgscirp.orgoatext.com

Modulation of Key Signaling Proteins

Rhodanine and its derivatives exert their biological effects by modulating a variety of key signaling proteins involved in numerous cellular processes. nih.govmdpi.com This modulation can lead to the inhibition of cancer cell growth, induction of apoptosis, and other therapeutic outcomes. One of the significant targets of rhodanine derivatives is the family of protein phosphatases, including PTP1B, PRL-3, and Cdc25. google.com Inhibition of these phosphatases can disrupt signaling pathways that are often dysregulated in diseases like cancer and diabetes. google.comgoogle.com

In the context of cancer, rhodanine derivatives have been shown to inhibit crucial signaling pathways such as the PI3K/AKT/mTOR axis. nih.gov Disruption of this pathway, often hyperactive in melanoma and other cancers, can inhibit cancer cell proliferation and survival. nih.gov This inhibition can be mediated by an increase in oxidative stress within the cancer cells. nih.gov

Furthermore, rhodanine derivatives have been identified as inhibitors of various kinases, which are central to many signaling cascades. researchgate.net Their ability to target multiple kinases, including those involved in angiogenesis and cell cycle regulation, highlights their potential as multi-targeted therapeutic agents. mdpi.com The modulation of these signaling proteins is often dependent on the specific substitutions on the rhodanine core, indicating a clear structure-activity relationship. nih.govmdpi.com

Structure-Activity Relationship (SAR) Profiles in Mechanistic Contexts

The biological efficacy and selectivity of rhodanine derivatives are profoundly influenced by the nature and position of substituents on the rhodanine scaffold. The most common points of modification are the N-3 and C-5 positions. isfcppharmaspire.com

Impact of Substituent Modifications at N-3 and C-5 on Biological Efficacy and Selectivity

Modifications at the N-3 and C-5 positions of the rhodanine ring have a significant impact on the biological activity of these compounds. nih.govmdpi.com

For anticancer activity , the introduction of small substituents at the N-3 position, such as a carboxymethyl group, has been shown to enhance antiproliferative activity against certain cancer cell lines. encyclopedia.pubnih.gov Conversely, larger substituents at this position can be detrimental to activity. encyclopedia.pub At the C-5 position, the presence of an arylidene group is a common feature of many active rhodanine derivatives. nih.govmdpi.com The nature of the substituent on this aryl ring is critical; for example, a 4-methoxybenzylidene group at C-5 can increase inhibitory activity against breast cancer cells. nih.gov Furthermore, 3,5-disubstituted rhodanine derivatives often exhibit greater and more selective cytotoxicity against cancer cell lines compared to their N-3-substituted counterparts. nih.gov

In the realm of antibacterial activity , the substituent at the C-5 position plays a crucial role. researchgate.net For instance, derivatives with a hydrophobic arylidene group bearing electron-withdrawing substituents at the C-5 position have demonstrated higher antibacterial activity. researchgate.net The linkage of a pyrimidine (B1678525) group to the rhodanine ring has been associated with strong broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. scirp.org In contrast, some derivatives with substituted phenyl groups show more potent activity against Gram-positive bacteria. scirp.orgoatext.com The presence of a carboxyalkyl group at the N-3 position has also been found to be important for antibacterial efficacy. d-nb.inforesearchgate.net

The following table summarizes the impact of substituents on the biological activity of rhodanine derivatives:

| Position of Substitution | Substituent Type | Observed Biological Activity | Reference(s) |

| N-3 | Small alkyl/carboxyalkyl groups | Enhanced anticancer activity | encyclopedia.pubnih.gov |

| N-3 | Carboxyalkyl groups | Important for antibacterial activity | d-nb.inforesearchgate.net |

| C-5 | Arylidene with electron-withdrawing groups | Increased antibacterial activity | researchgate.net |

| C-5 | Pyrimidine moiety | Potent broad-spectrum antibacterial activity | scirp.org |

| C-5 | 4-Methoxybenzylidene | Increased anticancer activity (breast cancer) | nih.gov |

| N-3 and C-5 | Disubstitution | Generally higher and more selective anticancer cytotoxicity | nih.gov |

Role of the Rhodanine Moiety as an Active Pharmacophore in Target Modulation

The rhodanine ring itself is considered a privileged scaffold and an active pharmacophore in drug discovery, capable of interacting with various biological targets. researchgate.netresearchgate.netnih.govresearchgate.net Its ability to act as a Michael acceptor, due to the exocyclic double bond often present at the C-5 position, is a key feature contributing to its mechanism of action, allowing for potential covalent interactions with target proteins. researchgate.netbohrium.com

The rhodanine core is a common feature in inhibitors of a wide range of enzymes, including kinases, phosphatases, and proteases. google.comresearchgate.netnih.gov For example, in the context of HIV-1 integrase inhibition, the rhodanine moiety, in conjunction with a salicylic acid group, was found to be essential for significant inhibitory potency. acs.org The thioxo group at the C-2 position and the carbonyl group at the C-4 position of the rhodanine ring can participate in hydrogen bonding and other interactions within the active sites of target enzymes. researchgate.net

Crystal structure analyses of rhodanine derivatives complexed with their target proteins have provided valuable insights into their binding modes. researchgate.netbohrium.com These studies confirm that the rhodanine scaffold can be derivatized at specific positions to tune the affinity and selectivity for a particular target. bohrium.com The comparison between rhodanine and its structural analog, thiazolidine-2,4-dione, has revealed that in many cases, the rhodanine-based compounds exhibit more potent inhibitory activity, which is often attributed to the presence of the exocyclic sulfur atom. researchgate.net This highlights the unique contribution of the rhodanine moiety as a pharmacophore in the design of novel therapeutic agents. nih.govresearchgate.net

Advanced Applications and Research Paradigms for Rhodanine and Its N Substituted Derivatives

Development of Chemical Sensors and Probes

The rhodanine (B49660) moiety is an effective platform for the design of chemosensors due to the presence of heteroatoms (N, S, O) that can act as binding sites for various analytes. nih.gov These interactions can induce changes in the molecule's electronic properties, leading to observable signals, such as a change in color or fluorescence, making them valuable tools for ion detection. nih.govresearchgate.net

Colorimetric and Fluorescent Sensing for Anions and Cations

N-substituted rhodanine derivatives have been successfully developed as highly sensitive and selective colorimetric and fluorescent probes for a variety of environmentally and biologically significant ions. The sensing mechanism often involves the interaction of the target ion with the rhodanine derivative, which modulates the molecule's internal charge transfer (ICT) characteristics or leads to the opening of a spirolactam ring in related rhodamine-based sensors, resulting in a distinct optical response.

Cyanide (CN⁻): A rhodamine-based chemosensor demonstrated sensitive and selective detection of cyanide ions. In the presence of copper ions, the sensor solution turns magenta; however, the addition of cyanide causes the color to fade immediately, with a detection limit as low as 0.013 ppm. nih.gov This color change is highly specific to cyanide, with other common anions showing negligible interference. nih.gov

Mercury (Hg²⁺): Rhodanine and its derivatives are effective sensors for mercury ions. A simple rhodanine-based probe was developed for the selective detection of Hg²⁺ in aqueous solutions through both colorimetric and fluorometric methods. mdpi.com Another novel "turn-on" fluorescent probe for Hg²⁺ showed a 52-fold enhancement in fluorescence and a color change from colorless to pink upon binding the ion. nih.gov This sensor operates via a 1:1 coordination complex, has a detection limit of 3.0 x 10⁻⁸ mol L⁻¹, and has been used to detect mercury in water samples and living cells. nih.govnih.gov

Aluminum (Al³⁺): Fluorescent probes based on rhodamine derivatives have been designed for the highly selective and sensitive detection of aluminum ions. nih.govresearchgate.net One such probe, RBJF, exhibits a strong fluorescence effect and a visible color change upon binding with Al³⁺, attributed to the ion-induced ring-opening of the probe's structure. nih.gov Another sensor showed a 70-fold increase in fluorescence intensity and a detection limit of 4.0 x 10⁻⁸ M for Al³⁺. researchgate.net

Silver (Ag⁺), Gold (Au³⁺), and Palladium (Pd²⁺): Rhodanine derivatives have shown potential in detecting noble metal ions. mdpi.com A rhodanine-derived sensor, R1, exhibited a "turn-on" fluorescence response for Ag⁺ ions with a detection limit of 24.23 x 10⁻⁷ M. researchgate.net The sensing of gold ions by rhodamine-derived probes often relies on the gold-promoted activation of an alkyne group, which triggers the opening of the spirolactam ring and a subsequent turn-on fluorescence response. chemrxiv.org Similarly, rhodanine-based sensors have been developed for the detection of Pd²⁺ in water samples. ias.ac.in

Interactive Table: Performance of Rhodanine-Based Ion Sensors

| Target Ion | Sensor Type | Detection Method | Key Observation | Detection Limit (LOD) |

|---|---|---|---|---|

| Cyanide (CN⁻) | Rhodamine-based dye | Colorimetric | Magenta color fades to colorless | 0.013 ppm nih.gov |

| Mercury (Hg²⁺) | Rhodanine derivative | Colorimetric & Fluorescent | Colorless to pink; 52-fold fluorescence increase | 3.0 x 10⁻⁸ M nih.gov |

| Aluminum (Al³⁺) | Rhodamine spirolactam | Colorimetric & Fluorescent | "Turn-on" fluorescence; 70-fold intensity increase | 4.0 x 10⁻⁸ M researchgate.net |

| Silver (Ag⁺) | Rhodanine derivative | Fluorometric | "Turn-on" fluorescence response | 24.23 x 10⁻⁷ M researchgate.net |

| Gold (Au³⁺) | Rhodamine derivative | Fluorometric | "Turn-on" fluorescence via alkyne activation | Not specified chemrxiv.org |

| Palladium (Pd²⁺) | Rhodanine-based sensor | Not specified | Detection in actual water samples | Not specified ias.ac.in |

Fabrication of Chemically Modified Electrodes for Heterogeneous Heavy Metal Ion Recognition

Beyond optical sensing, rhodanine derivatives are employed in fabricating chemically modified electrodes (CMEs) for the electrochemical detection of heavy metal ions. These sensors offer an alternative method for ion recognition, particularly for in-field applications. The rhodanine-based ligands can be immobilized on an electrode surface, creating a film with complexing properties for target metal ions. wikipedia.org

The process involves preparing CMEs by electropolymerization of rhodanine derivatives onto a substrate like glassy carbon. These modified electrodes are then used in techniques such as cyclic voltammetry or differential pulse voltammetry to detect heavy metal ions in aqueous samples. wikipedia.org The performance of these electrodes, including their sensitivity and selectivity, depends on the specific structure of the rhodanine derivative used. For instance, studies comparing different rhodanine derivatives showed varying detection limits for ions like lead (Pb²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺), highlighting the tunability of these sensor systems. One study found that an azulene-substituted rhodanine derivative was about eight times more sensitive for Pb(II) detection compared to a diethylaminobenzylidene-substituted one when used in a CME format. wikipedia.org

Role as Intermediates in Fine Chemical Synthesis

The rhodanine scaffold is a privileged structure in organic synthesis, serving as a versatile starting material and intermediate for a wide range of more complex molecules. Its reactivity, particularly at the C-5 methylene (B1212753) group, allows for facile derivatization, making it a valuable building block in the synthesis of fine chemicals. ias.ac.in

Precursors for Dyes and Pigments

The electronic properties of rhodanine derivatives make them excellent candidates for use in dyes and pigments. The rhodanine ring often acts as an electron-accepting group in donor-acceptor (D-A) type molecular architectures. This configuration is fundamental to the design of organic dyes with specific absorption and emission characteristics.

These rhodanine-based dyes have been synthesized for applications in:

Organic Solar Cells (OSCs): Rhodanine derivatives are used as acceptors in D-A type photovoltaic materials.

Fluorescence Imaging: A novel acceptor-donor-acceptor (A-D-A) type molecule, 2RDNTPA, incorporating a rhodanine derivative as the acceptor, was designed as a red fluorescent dye. This dye exhibits a large Stokes shift and has been successfully applied in the fluorescence imaging of living cancer cells.

Azo Dyes: Rhodanine can be incorporated into azo compounds, which are a major class of synthetic organic dyes. nih.gov These rhodanine-based azo dyes can also function as chemosensors for metal ions like Fe³⁺. nih.gov

Reagents in Organic Synthesis

Rhodanine and its derivatives are important reagents in various organic reactions, valued for their ability to participate in condensations and as precursors to other heterocyclic systems. The most common synthetic strategy involves introducing diverse substituents at the C-5 and/or N-3 positions. nih.gov

Key synthetic applications include:

Knoevenagel Condensation: The active methylene group at the C-5 position readily undergoes Knoevenagel condensation with aldehydes and ketones to yield 5-ylidene-rhodanine derivatives. This reaction is a cornerstone for creating a vast library of rhodanine-based compounds.

Building Blocks for Drug Discovery: The rhodanine scaffold is highly decorated in drug discovery processes, serving as a template for developing new therapeutic agents with antimicrobial, antiviral, and anticancer properties. nih.govnih.gov

Microwave-Assisted Synthesis: Efficient and environmentally friendly methods, such as microwave-assisted synthesis in aqueous media, have been developed for the rapid production of rhodanine derivatives, highlighting their role in green chemistry.

Analytical Reagents in Chromatographic Methods

While N-substituted rhodanine derivatives are widely used as analytical reagents for the spectrophotometric and electrochemical detection of metal ions, their application as reagents within chromatographic methods is not as extensively documented in the literature. nih.gov The primary role of chromatography in the context of rhodanine chemistry is for the purification of synthesized derivatives. Techniques like column chromatography and high-performance liquid chromatography (HPLC) are routinely used to isolate and ensure the purity of these compounds after synthesis. nih.govmdpi.com However, there is limited evidence of their widespread use as, for example, pre-column derivatization agents to enhance the detection of other analytes by HPLC or as functional components of a stationary phase in affinity chromatography.

Derivatization for Thin-Layer Chromatography (TLC)

Rhodanine and its N-substituted derivatives are versatile reagents in analytical chemistry, particularly in the derivatization of compounds for visualization and identification in thin-layer chromatography (TLC). The reactivity of the rhodanine ring system allows for the formation of colored products with specific analytes, enhancing their detection.

One notable application is the use of 5-(4-Dimethylaminobenzylidene)rhodanine as a spray reagent for the detection of various metal ions and organic compounds. sigmaaldrich.comsigmaaldrich.com This derivative is particularly effective for the detection of silver, gold, copper, mercury, palladium, and platinum. sigmaaldrich.com The reaction mechanism involves the formation of a colored complex between the rhodanine derivative and the analyte on the TLC plate, allowing for visual identification. This method is valued for its sensitivity and specificity.